2-Ethyl-3-methylquinoxaline-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methylquinoxaline-5,8-diol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The compound’s structure consists of a quinoxaline core with ethyl and methyl substituents at the 2 and 3 positions, respectively, and hydroxyl groups at the 5 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-nitroaniline with vicinal diols via a transfer hydrogenative condensation process . This reaction can be catalyzed by various agents, including ruthenium and iron catalysts .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using renewable reactants and environmentally benign catalysts, are often employed .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylquinoxaline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted quinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
Scientific Research Applications
2-Ethyl-3-methylquinoxaline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, luminescent materials, and semiconductors.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylquinoxaline-5,8-diol involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits tyrosine kinases and C-MET kinases, induces apoptosis, and inhibits tubulin polymerization.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Shares the quinoxaline core but differs in substituent positions.
Uniqueness: 2-Ethyl-3-methylquinoxaline-5,8-diol is unique due to its specific substituents and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
500562-90-3 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-3-methylquinoxaline-5,8-diol |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
FLWRSLKVPNXQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2N=C1C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.